N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE
Overview
Description
N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with bromine and chlorobenzyl groups, as well as a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 4-bromoaniline with ethyl pyruvate under reflux conditions in ethanol, followed by cyclization to form the pyrazole core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrazole derivative with 4-methylbenzoic acid using coupling reagents like EDC·HCl and HOBt in the presence of a base such as DIPEA in DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine, chlorine) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and other nucleophiles in polar aprotic solvents like DMF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while nucleophilic substitution can produce various substituted pyrazole derivatives .
Scientific Research Applications
Biological Research: The compound can be used as a tool in biological research to study the effects of pyrazole derivatives on various biological pathways and targets.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Industrial Applications: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: This compound shares structural similarities with N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE but contains an indole ring instead of a pyrazole ring.
N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzamide: This compound is similar but has a chlorobenzamide moiety instead of a methylbenzamide moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O/c1-12-2-6-14(7-3-12)18(24)21-17-16(19)11-23(22-17)10-13-4-8-15(20)9-5-13/h2-9,11H,10H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQHKYZSAUDPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=C2Br)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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